(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride
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Overview
Description
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group and a phenylpropyl group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde.
Formation of Intermediate: The reaction between (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde under basic conditions forms an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield (S)-1-(3-(1-hydroxy-3-phenylpropyl)phenyl)ethanol.
Amination: The hydroxyl group is converted to an amino group through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects through:
Binding to Receptors: Interaction with specific receptors to modulate cellular responses.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride can be compared with similar compounds such as:
®-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride: The enantiomer with different stereochemistry.
1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone: The non-chiral form without the hydrochloride salt.
1-(3-(1-amino-3-phenylpropyl)phenyl)propan-2-one: A structurally similar compound with a different functional group.
Uniqueness: The uniqueness of this compound lies in its chiral nature and specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[3-[(1S)-1-amino-3-phenylpropyl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H/t17-;/m0./s1 |
InChI Key |
CLSIPQSAYDOWPZ-LMOVPXPDSA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)[C@H](CCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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